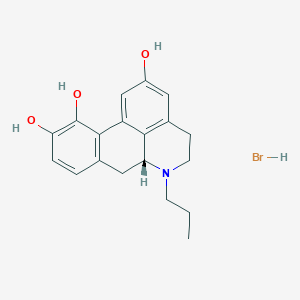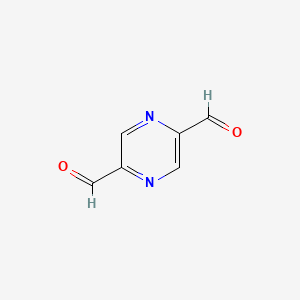
Pyrazine-2,5-dicarbaldehyde
Übersicht
Beschreibung
Pyrazine-2,5-dicarbaldehyde is a chemical compound with the molecular formula C6H4N2O2 and a molecular weight of 136.11 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of Pyrazine-2,5-dicarbaldehyde can be achieved from 2,5-Pyrazinedimethanol . Other methods include the Das method, Coufal method, and Hogue et al. method .Molecular Structure Analysis
The molecular structure of Pyrazine-2,5-dicarbaldehyde consists of a pyrazine core with aldehyde groups at the 2 and 5 positions . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis
Pyrazine-2,5-dicarbaldehyde participates in various chemical reactions. For instance, it has been used in the synthesis of covalent organic frameworks (COFs) for efficient CO2 adsorption and removal of organic dyes . More detailed reaction analysis would require specific experimental data.Physical And Chemical Properties Analysis
Pyrazine-2,5-dicarbaldehyde has a melting point of 124-125 °C and a boiling point of 273.8±40.0 °C. Its density is predicted to be 1.371±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyrazine-2,5-dicarbaldehyde has been a subject of interest in chemical synthesis. For instance, Coufal et al. (2016) developed an efficient two-step synthesis of pyrazine-2,5-dicarbaldehyde, highlighting the significance of the proper choice of dehydration agent and the efficiency of low-temperature oxidation in the synthesis process (Coufal et al., 2016). Similarly, Das and Frey (2012) synthesized pyrazine-2,5-dicarboxaldehyde on a multi-gram scale, employing the double Boekelheide reaction, indicating its potential as a chemically versatile component for new materials development (Das & Frey, 2012).
Structural and Molecular Studies
The compound has been involved in studies focusing on molecular structures. Ramirez et al. (2009) discussed the structural features of a pyrazine-based ligand, including CH…O short contacts supporting network formation, which underscores the importance of pyrazine-2,5-dicarbaldehyde in understanding ligand conformation and molecular interactions (Ramirez et al., 2009).
Applications in Material Science
In the field of material science, pyrazine-2,5-dicarbaldehyde plays a crucial role. Marcaccio et al. (2002) investigated the redox properties of complexes involving pyrazine derivatives, contributing to a deeper understanding of electronic interactions in materials chemistry (Marcaccio et al., 2002). Additionally, Masternak et al. (2015) synthesized lead(II) complexes with pyrazine derivatives, revealing insights into the structural determination and luminescent properties of such complexes, indicating potential applications in photoluminescent materials (Masternak et al., 2015).
Biomedical and Pharmacological Research
In biomedical research, pyrazine derivatives have shown promise. For example, Obot and Gasem (2014) examined the adsorption properties of pyrazine compounds, including their application in corrosion inhibition, highlighting the potential utility of these compounds in protective coatings and industrial applications (Obot & Gasem, 2014).
Safety And Hazards
Pyrazine-2,5-dicarbaldehyde is classified under the GHS07 hazard class. It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Pyrazine-2,5-dicarbaldehyde has potential applications in the field of optoelectronics due to its promising advantages of light weight, low cost, and good flexibility . Its use in the synthesis of COFs for efficient CO2 adsorption and removal of organic dyes also suggests potential future directions in environmental applications .
Eigenschaften
IUPAC Name |
pyrazine-2,5-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGODBGFEKUXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazine-2,5-dicarbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B3154362.png)
![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154369.png)
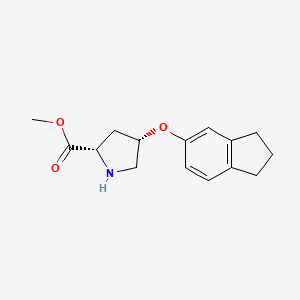
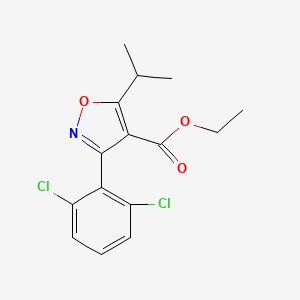
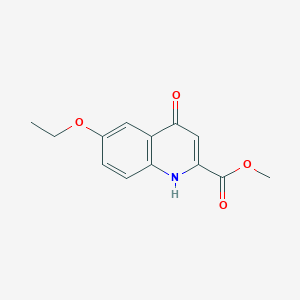
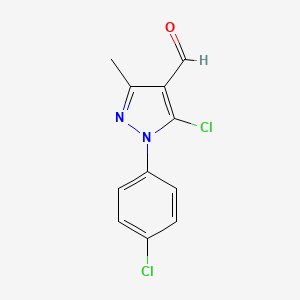
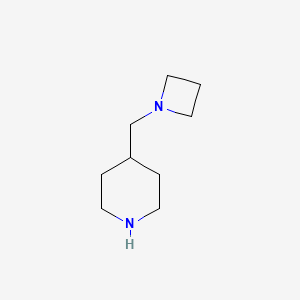
![Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide](/img/structure/B3154409.png)

![N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3154426.png)
